molecular formula C17H19BrClN3OS2 B2697301 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215716-99-6

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2697301
CAS No.: 1215716-99-6
M. Wt: 460.83
InChI Key: HDPABGLDZSWTFF-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a brominated benzo[d]thiazole moiety, a dimethylamino propyl chain, and a thiophene carboxamide group

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS2.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPABGLDZSWTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the bromination of benzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Attachment of the Dimethylamino Propyl Chain: This step involves the reaction of the brominated benzo[d]thiazole with 3-(dimethylamino)propylamine under reflux conditions in a solvent such as ethanol.

    Formation of the Thiophene Carboxamide Group: The final step involves the coupling of the intermediate product with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE depends on its application:

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Material Science: The compound’s electronic properties are influenced by the conjugated systems within its structure, facilitating charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Uniqueness

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties compared to its chloro and fluoro analogs. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.

Biological Activity

N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H17BrN2S2\text{C}_{15}\text{H}_{17}\text{BrN}_{2}\text{S}_{2}

This structure includes a bromine atom, which is often associated with enhanced biological activity due to its ability to form stable complexes with various biological targets.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes like cyclooxygenases or lipoxygenases, which are critical in inflammatory processes.
  • Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and survival.

Biological Activity

Research has indicated that benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide have shown effectiveness against various bacterial strains and fungi.
    Microorganism MIC (µg/mL) Standard
    Staphylococcus aureus12.5Ampicillin (100)
    Escherichia coli25Ciprofloxacin (25)
    Candida albicans250Griseofulvin (500)
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiazole derivatives, including those with similar structures to the target compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has demonstrated that certain benzothiazole derivatives can inhibit tumor cell proliferation in vitro. For instance, compounds with similar functional groups were shown to induce cell cycle arrest and apoptosis in breast cancer cell lines .
  • Inflammatory Response Modulation : In vivo studies have illustrated that benzothiazole derivatives can reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

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